p-(1-Methyl-2,2-diphenylvinyl)anisole
Description
p-(1-Methyl-2,2-diphenylvinyl)anisole is a methoxy-substituted aromatic compound characterized by a unique vinyl group bearing methyl and diphenyl substituents. This structure confers distinct steric and electronic properties, differentiating it from simpler stilbene derivatives.
Properties
CAS No. |
13560-37-7 |
|---|---|
Molecular Formula |
C22H20O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-(1,1-diphenylprop-1-en-2-yl)-4-methoxybenzene |
InChI |
InChI=1S/C22H20O/c1-17(18-13-15-21(23-2)16-14-18)22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16H,1-2H3 |
InChI Key |
DRHOGPTXUWEFCO-UHFFFAOYSA-N |
SMILES |
CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Other CAS No. |
13560-37-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds for Comparison:
(E)-4-Methoxystilbene (C₁₅H₁₄O): A stilbene derivative with a para-methoxy group and a simple styryl (Ph-CH=CH-) substituent .
Styryl-Benzothiazole Derivatives: Examples include 2-(β-p-acetamidostyryl)aminobenzthiazole methiodide, featuring acetamido-substituted styryl groups .
p-(1-Methyl-2,2-diphenylvinyl)anisole : Contains a bulky 1-methyl-2,2-diphenylvinyl group, enhancing steric hindrance and π-conjugation.
Data Table: Comparative Properties
(E)-4-Methoxystilbene:
Synthesized via condensation of benzaldehyde derivatives with methoxy-substituted aryl halides, often using piperidine as a catalyst .
Styryl-Benzothiazoles:
Prepared through reactions of benzothiazole quaternary compounds with aldehydes (e.g., nitroso compounds in alcoholic solutions) .
This compound:
Likely requires specialized methods due to its bulky substituents. Gold-catalyzed cyclization (as in ’s enyne synthesis) or Suzuki-Miyaura coupling could be plausible routes, though direct evidence is absent.
Functional and Application Differences
(E)-4-Methoxystilbene: Used in photochemical studies due to its planar structure and UV activity. Potential applications in organic light-emitting diodes (OLEDs) .
Styryl-Benzothiazoles : Exhibit biological activity (e.g., antimicrobial or fluorescent probes) owing to their polar substituents and ionic nature .
This compound : The bulky diphenylvinyl group may enhance thermal stability and electron delocalization, making it suitable for advanced materials (e.g., liquid crystals or catalysts in biomass valorization, as seen in lignin-related research ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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